N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide
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Description
“N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide” is a synthetic piperazine derivative . It has been studied for its efficacy as an acetylcholinesterase inhibitor (AChEI), which is significant in the context of Alzheimer’s disease . The compound has shown potential in in silico and in vitro studies .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate has been used to synthesize related compounds .Molecular Structure Analysis
The molecular formula of the compound is C17H27N3O4S, and it has a molecular weight of 369.48.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, related compounds have been studied for their interactions with alpha1-adrenergic receptors .Mechanism of Action
Target of Action
The primary targets of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide are the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
This compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This interaction results in changes in the function of these receptors, affecting the contraction of smooth muscles in various parts of the body .
Biochemical Pathways
The interaction of this compound with alpha1-adrenergic receptors affects the biochemical pathways involving these receptors . These pathways are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound impact its bioavailability . The compound has been identified as a promising lead compound due to its acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action include changes in the function of alpha1-adrenergic receptors and the associated biochemical pathways . These changes can have potential therapeutic effects for various neurological conditions .
Biochemical Analysis
Biochemical Properties
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential acetylcholinesterase inhibitor, which could have implications for neurological conditions such as Alzheimer’s disease .
Cellular Effects
In cellular processes, this compound has shown to influence cell function. It has been observed to have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-14(2)17(21)18-8-13-25(22,23)20-11-9-19(10-12-20)15-6-4-5-7-16(15)24-3/h4-7,14H,8-13H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQBVUSKXCBZPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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